N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(o-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(o-tolyloxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique arrangement of functional groups, including an isothiazolidine moiety and an acetamide group. The synthesis typically involves several steps:
- Formation of the Dioxidoisothiazolidine Ring : This is achieved by reacting a precursor with sulfur dioxide and an oxidizing agent.
- Amide Coupling : The acetamide core is introduced using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Introduction of the o-Tolyloxy Group : Methylation reactions are performed to attach the o-tolyloxy group.
Biological Mechanisms
The biological activity of this compound has been linked primarily to its interaction with Cyclin-dependent kinase 2 (CDK2), an essential enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapies.
The mechanism through which this compound exerts its effects includes:
- CDK2 Inhibition : By binding to CDK2, the compound disrupts normal cell cycle progression.
- Induction of Apoptosis : The resultant cell cycle arrest can trigger apoptotic pathways in cancerous cells.
Research Findings
Research has demonstrated significant biological activity associated with this compound. Key findings include:
- Anticancer Potential : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have been noted for their ability to inhibit tumor growth in vitro and in vivo models .
- Enzyme Interaction Studies : Experimental data indicate that the compound interacts with several enzymes involved in metabolic pathways, suggesting broader pharmacological applications beyond oncology .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The mechanism was primarily attributed to CDK2 inhibition leading to G1 phase arrest.
Case Study 2: Interaction with Biochemical Pathways
Another study focused on the compound's interaction with metabolic enzymes. It was found that the compound modulated key pathways involved in cellular metabolism and apoptosis, enhancing its potential as a therapeutic agent not only for cancer but also for metabolic disorders .
Data Tables
Property | Value |
---|---|
Molecular Formula | C17H24N2O3S |
Molecular Weight | 336.5 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Biological Activity | Observation |
---|---|
CDK2 Inhibition | Significant reduction in activity |
Cytotoxicity against cancer cells | IC50 values indicating effectiveness |
Modulation of metabolic enzymes | Enhanced apoptosis pathways |
Propriétés
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-8-9-16(21-10-5-11-26(21,23)24)12-17(14)20-19(22)13-25-18-7-4-3-6-15(18)2/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBPVCZJJBBKIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)COC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.